N,N-Dimethylicosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylicosylamine is an organic compound belonging to the class of amines. It is characterized by the presence of a dimethylamino group attached to a long alkyl chain. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylicosylamine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with a long-chain alkyl halide. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction efficiency. The final product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylicosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; moderate temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylicosylamine finds extensive use in scientific research across multiple disciplines:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: this compound derivatives are explored for their pharmacological properties, such as antimicrobial and anticancer activities.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethylicosylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can lead to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylicosylamine can be compared with other similar compounds, such as:
N,N-Dimethyloctylamine: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.
N,N-Dimethylhexylamine: Another related compound with an even shorter alkyl chain, affecting its reactivity and use in different contexts.
N,N-Dimethyldodecylamine: With a longer alkyl chain, this compound exhibits distinct properties and is used in different industrial applications.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and suitability for various applications.
Properties
CAS No. |
45275-74-9 |
---|---|
Molecular Formula |
C22H47N |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
N,N-dimethylicosan-1-amine |
InChI |
InChI=1S/C22H47N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h4-22H2,1-3H3 |
InChI Key |
AYNZRGVSQNDHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.